An In-Depth Technical Guide to Z-Gly-Met-OH: Synthesis, Characterization, and Application
An In-Depth Technical Guide to Z-Gly-Met-OH: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Met-OH, chemically known as N-Carbobenzoxy-glycyl-L-methionine, is a protected dipeptide that serves as a valuable building block in synthetic peptide chemistry. Its structure combines the simplicity of glycine with the unique properties of methionine, which contains a thioether side chain susceptible to oxidation. The N-terminal benzyloxycarbonyl (Z) group provides robust protection under various coupling conditions, yet it can be readily removed by catalytic hydrogenolysis. This guide offers a comprehensive overview of Z-Gly-Met-OH, detailing its chemical structure, molecular weight, synthesis, purification, and applications, with a focus on practical insights for laboratory use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Z-Gly-Met-OH is essential for its effective use in synthesis and purification.
| Property | Value | Source(s) |
| Chemical Name | N-Carbobenzoxy-glycyl-L-methionine | [1] |
| Synonyms | Z-Gly-L-Met-OH, N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-methionine | [1] |
| CAS Number | 3561-48-6 | [1] |
| Molecular Formula | C15H20N2O5S | [1] |
| Molecular Weight | 340.39 g/mol | [1] |
| Melting Point | 110-111 °C | [1] |
| Appearance | White to off-white solid | [2] |
Chemical Structure and Rationale for Use
The chemical structure of Z-Gly-Met-OH is fundamental to its utility in peptide synthesis.
Caption: Chemical structure of Z-Gly-Met-OH.
The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide chemistry due to its stability towards a range of reagents and conditions, including mildly acidic and basic environments often encountered in peptide synthesis.[2] This stability allows for the selective deprotection of other protecting groups on the growing peptide chain without premature removal of the N-terminal Z group.
Synthesis of Z-Gly-Met-OH: A Practical Approach
The synthesis of Z-Gly-Met-OH is typically achieved through a solution-phase peptide coupling reaction. This method offers the advantage of purification at intermediate steps, ensuring a high-purity final product.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
Z-Gly-OH (1 equivalent)
-
L-Methionine methyl ester hydrochloride (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1 equivalent)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Lithium hydroxide (for saponification)
-
Methanol or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Activation of Z-Gly-OH: Dissolve Z-Gly-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq.) and stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Preparation of L-Methionine Methyl Ester: In a separate flask, suspend L-Methionine methyl ester hydrochloride (1 eq.) in DCM and add TEA or DIPEA (1 eq.) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.
-
Coupling Reaction: Filter the activated Z-Gly-OH solution to remove the DCU precipitate. Add the filtrate to the L-Methionine methyl ester solution. Allow the reaction to proceed at room temperature overnight with stirring.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Met-OMe.
-
Saponification: Dissolve the crude Z-Gly-Met-OMe in a mixture of methanol or THF and water. Add lithium hydroxide (1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with 1M HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Z-Gly-Met-OH can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.[3][4]
Caption: Workflow for the solution-phase synthesis of Z-Gly-Met-OH.
Application in Peptide Synthesis
Z-Gly-Met-OH is primarily utilized as a dipeptide building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[5] The use of a dipeptide unit can sometimes improve coupling efficiency and reduce the risk of side reactions compared to the stepwise addition of single amino acids.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Z-Gly-Met-OH can be coupled to a resin-bound amino acid or peptide. The Z-group's stability to the basic conditions often used for Fmoc group removal makes it a suitable choice in orthogonal protection strategies.
Solution-Phase Peptide Synthesis
For the synthesis of larger peptides in solution, Z-Gly-Met-OH can be a key intermediate. Its use can simplify the purification process by reducing the number of coupling and deprotection steps.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of synthesized Z-Gly-Met-OH.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of Z-Gly-Met-OH is expected to exhibit characteristic signals for the protons of the glycine, methionine, and benzyloxycarbonyl groups.[6][7][8][9]
-
Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl Protons (Z-group): A singlet around 5.1 ppm for the two benzylic protons.
-
Methionine α-Proton: A multiplet around 4.4-4.6 ppm.
-
Glycine α-Protons: A doublet around 3.8-4.0 ppm.
-
Methionine β- and γ-Protons: Multiplets in the range of 1.9-2.6 ppm.
-
Methionine S-Methyl Protons: A singlet around 2.1 ppm.
-
Amide and Carboxylic Acid Protons: Broad singlets that may be exchangeable with D₂O.
Expected FTIR Spectral Data
The FTIR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretch (Amide): A broad peak around 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Amide): Strong absorptions between 1650-1750 cm⁻¹.
-
C-N Stretch and N-H Bend (Amide): Peaks in the region of 1500-1600 cm⁻¹.
Expected Mass Spectrometry Data
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[10][11][12][13]
-
Molecular Ion Peak: [M+H]⁺ at m/z 341.1, [M+Na]⁺ at m/z 363.1.
-
Key Fragmentation Peaks: Loss of the benzyloxy group (C₇H₇O), loss of CO₂, and cleavage of the peptide bond are expected fragmentation pathways.
Purification Methodologies
Achieving high purity of Z-Gly-Met-OH is critical for its successful application in peptide synthesis.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.[3] A suitable solvent system, such as ethyl acetate/hexane, is chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, reversed-phase HPLC is the method of choice.[14] A C18 column with a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Z-Gly-Met-OH.
-
Storage: Store in a cool, dry, and dark place, preferably at -20°C for long-term storage.[15][16][17] Peptides containing methionine are susceptible to oxidation.[18] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
Z-Gly-Met-OH is a versatile and valuable reagent for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined structure and the robust nature of the Z-protecting group make it an excellent building block for the synthesis of complex peptides. This guide provides a comprehensive technical overview to facilitate its effective and safe use in the laboratory.
References
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Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. (2020). NIH. Retrieved February 3, 2026, from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 3, 2026, from [Link]
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Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech. Retrieved February 3, 2026, from [Link]
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Peripheral methionine residues impact flavin photoreduction and protonation in an engineered LOV-domain light sensor. (n.d.). PMC. Retrieved February 3, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
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Representative MS/MS spectra of protonated Met acquired using collision... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved February 3, 2026, from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 3, 2026, from [Link]
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Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 3, 2026, from [Link]
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The best solvant for for dipeptide recrystallization?. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]
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NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]
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Purification by Recrystallization. (n.d.). CUNY. Retrieved February 3, 2026, from [Link]
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Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. (2025). PMC. Retrieved February 3, 2026, from [Link]
- S- and se- adenosyl-l-methionine analogues with activated groups for transfer by methyltransferases on target biomolecules. (n.d.). Google Patents.
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Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). PMC. Retrieved February 3, 2026, from [Link]
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common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved February 3, 2026, from [Link]
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